4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-2-methoxy-3-(nitromethyl)-2-phenyl-
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Overview
Description
“4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-2-methoxy-3-(nitromethyl)-2-phenyl-” is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including a hydroxy group, a methoxy group, and a nitromethyl group, which may contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-2-methoxy-3-(nitromethyl)-2-phenyl-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the nitromethyl group: This step may involve nitration reactions using reagents such as nitric acid or nitronium salts.
Methoxylation and hydroxylation: These functional groups can be introduced through methylation and hydroxylation reactions using reagents like methanol and hydroxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-2-methoxy-3-(nitromethyl)-2-phenyl-” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitromethyl group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted benzopyran derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-2-methoxy-3-(nitromethyl)-2-phenyl-” would depend on its specific biological target. Generally, compounds in the benzopyran family may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of functional groups like the nitromethyl and hydroxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound, lacking the additional functional groups.
2,3-Dihydro-3-hydroxy-2-methoxy-2-phenyl-4H-1-benzopyran-4-one: A similar compound without the nitromethyl group.
3-Nitro-4H-1-benzopyran-4-one: A compound with a nitro group but lacking the hydroxy and methoxy groups.
Uniqueness
“4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-2-methoxy-3-(nitromethyl)-2-phenyl-” is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzopyran derivatives.
Properties
CAS No. |
70460-54-7 |
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Molecular Formula |
C17H15NO6 |
Molecular Weight |
329.30 g/mol |
IUPAC Name |
3-hydroxy-2-methoxy-3-(nitromethyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H15NO6/c1-23-17(12-7-3-2-4-8-12)16(20,11-18(21)22)15(19)13-9-5-6-10-14(13)24-17/h2-10,20H,11H2,1H3 |
InChI Key |
PBZFEPNRSHWVMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(C(=O)C2=CC=CC=C2O1)(C[N+](=O)[O-])O)C3=CC=CC=C3 |
Origin of Product |
United States |
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